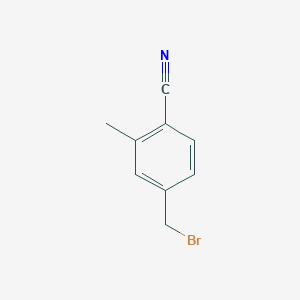

4-(Bromomethyl)-2-methylbenzonitrile

Descripción

Contextualization within Benzonitrile (B105546) Derivatives Research

Benzonitrile derivatives, organic compounds containing a cyano (-C≡N) group attached to a benzene (B151609) ring, are a cornerstone of significant research in synthetic and medicinal chemistry. The nitrile group's unique electronic properties and its ability to be converted into various other functional groups—such as amines, amides, and carboxylic acids—make these derivatives highly versatile precursors. ebsco.comresearchgate.net

In recent years, research has focused on incorporating benzonitrile scaffolds into biologically active molecules. For instance, benzonitrile-containing compounds have been investigated as inhibitors for enzymes like PD-1/PD-L1 in cancer immunotherapy and xanthine (B1682287) oxidase for the treatment of gout. nih.govresearchgate.net The rigid structure of the benzonitrile unit and its capacity for specific non-covalent interactions, such as hydrogen bonding and C-H⋯π interactions, are crucial for its role in molecular recognition and drug design. nih.gov 4-(Bromomethyl)-2-methylbenzonitrile fits within this context as a key intermediate, providing a reactive handle (the bromomethyl group) to link the valuable benzonitrile core to other molecular fragments, thereby enabling the construction of novel pharmaceutical candidates and functional materials.

Strategic Importance of Benzylic Bromides and Nitrile Functionalities

The synthetic utility of this compound is derived directly from its two primary functional groups: the benzylic bromide and the nitrile.

Benzylic Bromides: The bromomethyl group attached to the benzene ring is a benzylic halide. These compounds are highly prized in organic synthesis due to their enhanced reactivity in nucleophilic substitution reactions. fiveable.me The stability of the intermediate benzylic radical or carbocation, which is delocalized through resonance with the aromatic ring, facilitates the displacement of the bromide ion by a wide range of nucleophiles. chemistrysteps.com This makes benzylic bromides, including this compound, excellent electrophiles for introducing the substituted benzyl (B1604629) moiety into alcohols, amines, thiols, and carbanions. fiveable.mewikipedia.org The most common method for their synthesis is the free-radical bromination of the corresponding methylarene, often using N-bromosuccinimide (NBS) as the bromine source. chemistrysteps.com

Nitrile Functionality: The nitrile or cyano group (-C≡N) is one of the most versatile functional groups in organic chemistry. nih.gov Its carbon-nitrogen triple bond is polar, with the carbon atom being electrophilic and the nitrogen atom being weakly nucleophilic. fiveable.me This polarity governs its reactivity. The nitrile group can be transformed into a variety of other functionalities, significantly increasing the synthetic potential of the parent molecule. researchgate.net

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | ebsco.comfiveable.me |

| Partial Hydrolysis | Mildly acidic or basic conditions | Amide | ebsco.com |

| Reduction | LiAlH₄ or H₂, Raney Nickel | Primary Amine | fiveable.me |

| Grignard Reaction | 1. RMgX; 2. H₃O⁺ | Ketone | fiveable.me |

| Cycloaddition | Azides, Dienes | Heterocycles (e.g., Tetrazoles) | nih.gov |

Overview of Current Research Landscape Pertaining to Halogenated Methylbenzonitriles

The research landscape for halogenated methylbenzonitriles is diverse, spanning synthetic methodology, medicinal chemistry, and materials science. These compounds are generally viewed as versatile intermediates rather than end-products. The synthesis of related structures, such as 4-(bromomethyl)benzonitrile and 4-(bromomethyl)-2-nitrobenzonitrile, typically involves the selective photochemical or radical-initiated bromination of the corresponding methylbenzonitrile precursor. consensus.app

Structure

3D Structure

Propiedades

IUPAC Name |

4-(bromomethyl)-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLCJUZLNDBRMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001055-64-6 | |

| Record name | 4-(bromomethyl)-2-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromomethyl 2 Methylbenzonitrile

Direct Methyl Bromination Approaches

Direct bromination of the benzylic methyl group of 2,4-dimethylbenzonitrile (B1265751) is the most common and efficient method for preparing 4-(bromomethyl)-2-methylbenzonitrile. This approach leverages the enhanced reactivity of benzylic hydrogens towards radical abstraction.

Free-radical halogenation is a well-established method for introducing a halogen atom onto an alkyl-substituted aromatic ring. wikipedia.org For the selective bromination of a benzylic position, N-Bromosuccinimide (NBS) is the reagent of choice. chadsprep.com This reagent provides a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions such as electrophilic aromatic substitution on the benzene (B151609) ring. chadsprep.com

The reaction is initiated by a radical initiator, which homolytically cleaves to form radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical. The bromine radical proceeds to abstract a benzylic hydrogen from 2,4-dimethylbenzonitrile, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule (generated from NBS and trace HBr) to yield the desired product, this compound, and a new bromine radical, propagating the chain reaction.

Commonly used radical initiators include azobisisobutyronitrile (AIBN) and dibenzoyl peroxide (BPO). The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), to prevent ionic side reactions. wiley-vch.dechemicalbook.com

Table 1: Examples of Radical Bromination for Benzonitrile (B105546) Derivatives

| Starting Material | Brominating Agent | Initiator | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-methylbenzonitrile | N-Bromosuccinimide | AIBN | CCl₄ | Reflux | 8 h | 90% | rsc.org |

| 2-Bromo-4-methylbenzonitrile (B184184) | N-Bromosuccinimide | Benzoyl Peroxide | CCl₄ | Reflux | 6 h | 80% | wiley-vch.de |

While radical initiators are common, catalytic systems can also be employed for benzylic bromination. One patented method describes the bromination of methylated aromatic compounds using bromine in a dichloromethane (B109758) solvent in the presence of bentonite (B74815) as a catalyst. google.com This approach can be applied to substrates with electron-withdrawing groups like the cyano group and operates at mild temperatures (0°C to 30°C). google.com Another approach involves using reagent pairs like sodium bromate (B103136) (NaBrO₃) with sodium bisulfite (NaHSO₃) in a biphasic aqueous-organic system to generate the brominating species in situ. google.com These methods can offer advantages in terms of safety and selectivity.

Precursor Synthesis and Functional Group Interconversion Routes

The primary precursor for the synthesis of this compound is 2,4-dimethylbenzonitrile. This starting material can be synthesized through several established routes:

Cyanation of Halogenated Xylenes : A common method is the Rosenmund-von Braun reaction, which involves the displacement of a halogen (typically bromine or iodine) from a 2-halo-1,4-dimethylbenzene with a cyanide source, often mediated by copper or palladium catalysts.

Dehydration of Amides or Oximes : 2,4-dimethylbenzonitrile can be prepared by the dehydration of 2,4-dimethylbenzamide (B3178721) using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). Similarly, the dehydration of 2,4-dimethylbenzaldoxime also yields the nitrile.

Sandmeyer Reaction : The synthesis of 2-bromo-4-methylbenzonitrile has been achieved by the diazotization of 3-bromo-4-aminotoluene followed by reaction with a copper(I) cyanide solution. nih.gov A similar approach could be adapted for 2,4-dimethylbenzonitrile starting from 2,4-dimethylaniline.

An alternative synthetic strategy involves functional group interconversion. For instance, 4-(hydroxymethyl)-2-methylbenzonitrile (B8778399) could be synthesized and then converted to the desired bromomethyl compound. The hydroxymethyl precursor can be prepared by the reduction of the corresponding aldehyde, 4-formyl-2-methylbenzonitrile, using a reducing agent like sodium borohydride (B1222165) (NaBH₄). chemicalbook.com The subsequent conversion of the benzylic alcohol to the bromide can be achieved using standard reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts, such as the dibrominated compound, 4-(dibromomethyl)-2-methylbenzonitrile, or unreacted starting material.

Key parameters for optimization include:

Reagent Stoichiometry : The molar ratio of NBS to the 2,4-dimethylbenzonitrile substrate is critical. A slight excess of NBS (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete conversion of the starting material. chemicalbook.com

Initiator Concentration : The amount of radical initiator should be catalytic, typically 1-3 mol% relative to the substrate.

Solvent Choice : Non-polar, inert solvents like carbon tetrachloride or cyclohexane (B81311) are preferred to facilitate the radical mechanism and prevent competing ionic reactions.

Temperature and Reaction Time : The reaction is typically run at the reflux temperature of the solvent to ensure thermal decomposition of the initiator and maintain the radical chain reaction. wiley-vch.dersc.org Reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal reaction time, which can range from a few hours to overnight. chemicalbook.comgoogle.com

Continuous production methods using microchannel reactors have been proposed for similar exothermic reactions to improve temperature control, enhance safety, and increase yield and purity compared to traditional batch processes. aidic.it

Isolation and Purification Protocols

After the reaction is complete, a systematic work-up and purification procedure is necessary to isolate the pure product.

Initial Filtration : The reaction mixture is first cooled, which causes the succinimide (B58015) byproduct to precipitate. This is removed by filtration. rsc.org

Aqueous Washing : The filtrate is then typically washed with aqueous solutions to remove any remaining impurities. Washing with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite can remove any unreacted bromine. wiley-vch.de This is often followed by washing with water and then brine to remove water-soluble byproducts. wiley-vch.de

Drying and Solvent Removal : The organic layer is separated and dried over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). wiley-vch.de The solvent is then removed under reduced pressure using a rotary evaporator. rsc.org

Purification : The crude product obtained after solvent removal is often a solid or oil. Further purification can be achieved by:

Recrystallization : This is a common method for solid products. The crude material is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethylene (B1197577) dichloride/n-heptane) and allowed to cool slowly, causing the pure product to crystallize. rsc.orggoogle.com

Column Chromatography : If recrystallization is ineffective or if the product is an oil, purification by column chromatography over silica (B1680970) gel is employed. wiley-vch.de A suitable eluent system, such as a mixture of dichloromethane and hexane, is used to separate the product from impurities. wiley-vch.de

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dimethylbenzonitrile |

| N-Bromosuccinimide (NBS) |

| Azobisisobutyronitrile (AIBN) |

| Dibenzoyl peroxide (BPO) |

| Carbon tetrachloride (CCl₄) |

| 4-methylbenzonitrile |

| 2-Bromo-4-methylbenzonitrile |

| 4-methoxy-2-methylbenzonitrile |

| Dichloromethane |

| Bentonite |

| Sodium bromate (NaBrO₃) |

| Sodium bisulfite (NaHSO₃) |

| 2-halo-1,4-dimethylbenzene |

| 2,4-dimethylbenzamide |

| Phosphorus pentoxide (P₂O₅) |

| Thionyl chloride (SOCl₂) |

| 2,4-dimethylbenzaldoxime |

| 3-bromo-4-aminotoluene |

| Copper(I) cyanide |

| 2,4-dimethylaniline |

| 4-(hydroxymethyl)-2-methylbenzonitrile |

| 4-formyl-2-methylbenzonitrile |

| Sodium borohydride (NaBH₄) |

| Phosphorus tribromide (PBr₃) |

| Hydrobromic acid (HBr) |

| 4-(dibromomethyl)-2-methylbenzonitrile |

| Cyclohexane |

| Succinimide |

| Sodium thiosulfate (Na₂S₂O₃) |

| Sodium sulfate (Na₂SO₄) |

| Magnesium sulfate (MgSO₄) |

| Ethylene dichloride |

| n-heptane |

Chemical Reactivity and Transformational Pathways of 4 Bromomethyl 2 Methylbenzonitrile

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic bromide in 4-(bromomethyl)-2-methylbenzonitrile is a primary site for nucleophilic substitution, a fundamental reaction in organic synthesis. The presence of the benzene (B151609) ring stabilizes the transition state, facilitating the displacement of the bromide ion by a wide range of nucleophiles.

Nitrogen Nucleophiles: Primary and secondary amines readily react with this compound to form the corresponding substituted benzylamines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct. As weak bases, amines are generally good nucleophiles. libretexts.org The reaction of aldehydes and ketones with primary amines can form imine derivatives. libretexts.org

Oxygen Nucleophiles: Alkoxides, generated from alcohols by treatment with a strong base like sodium hydride, are excellent nucleophiles for Williamson ether synthesis. orgoreview.commasterorganicchemistry.comlibretexts.org This reaction proceeds via an SN2 mechanism and is most effective with primary alkyl halides like this compound. orgoreview.commasterorganicchemistry.com The reaction of this compound with an alkoxide (RO⁻) yields the corresponding benzyl (B1604629) ether.

Sulfur Nucleophiles: Thiolates, the sulfur analogs of alkoxides, are also potent nucleophiles and react with this compound to form thioethers (sulfides). nih.govacsgcipr.org These reactions are efficient for creating carbon-sulfur bonds, which are prevalent in many biologically active molecules. nih.govresearchgate.net The synthesis of thioethers is a common operation in the pharmaceutical industry. acsgcipr.org

Phosphorus Nucleophiles: Phosphines, such as triphenylphosphine, can act as nucleophiles, attacking the benzylic carbon to form phosphonium (B103445) salts. walisongo.ac.id These reactions are useful for introducing phosphorus into organic molecules. The reactivity of phosphine (B1218219) nucleophiles can be influenced by the electron richness of the phosphorus atom. walisongo.ac.id

Illustrative Reactions of Heteroatom Nucleophiles:

| Nucleophile | Reagent Example | Product Type |

| Nitrogen | R₂NH (Secondary Amine) | Tertiary Amine |

| Oxygen | RONa (Sodium Alkoxide) | Ether |

| Sulfur | RSNa (Sodium Thiolate) | Thioether |

| Phosphorus | PPh₃ (Triphenylphosphine) | Phosphonium Salt |

Cyanide Ion: The displacement of the bromide by a cyanide ion (CN⁻) is a direct method for introducing an additional nitrile group, forming 4-(cyanomethyl)-2-methylbenzonitrile. This reaction extends the carbon chain by one atom. Palladium-catalyzed cyanation methods are often employed for their mild conditions and functional group tolerance. nih.govorganic-chemistry.org

Grignard Reagents: While Grignard reagents are typically used to attack carbonyl groups, their reaction with benzylic halides can be complex. mnstate.eduleah4sci.comadichemistry.comlibretexts.org The formation of a Grignard reagent from this compound itself would be challenging due to the presence of the reactive nitrile group. However, using an external Grignard reagent (R-MgX) could potentially lead to the formation of a new carbon-carbon bond at the benzylic position, although side reactions are possible. libretexts.org

Enolates and other Carbanions: Carbanions, such as those derived from malonic esters or β-ketoesters, can act as nucleophiles to displace the bromide, forming new C-C bonds and allowing for the construction of more complex carbon skeletons.

Summary of Carbon-Carbon Bond Forming Reactions:

| Nucleophile | Reagent Example | Product Type |

| Cyanide | NaCN | Dinitrile |

| Organometallic (Grignard) | R-MgX | Alkylated Benzonitrile (B105546) |

| Enolate | Na⁺[CH(CO₂Et)₂]⁻ | Substituted Malonic Ester |

Nitrile Group Reactivity and Derivatization

The nitrile group in this compound is a versatile functional group that can undergo a variety of transformations. snnu.edu.cn

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orglibretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid like hydrochloric acid to produce the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org Base-catalyzed hydrolysis, using a reagent like sodium hydroxide (B78521), initially forms a carboxylate salt, which can then be protonated to yield the carboxylic acid. libretexts.org The hydrolysis process is thought to proceed through an intermediate amide. libretexts.org

Amidation: While direct conversion of the nitrile to an amide can be challenging, it is a key intermediate in the hydrolysis pathway. libretexts.org Specific reaction conditions can be tailored to favor the isolation of the amide.

The nitrile group can be reduced to a primary amine. libretexts.orglibretexts.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.orglibretexts.orgresearchgate.net

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent effectively converts nitriles to primary amines. libretexts.orglibretexts.org The reaction typically proceeds by nucleophilic attack of hydride ions on the nitrile carbon. libretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. libretexts.orgresearchgate.net It is often considered a "greener" alternative to hydride reagents.

Comparison of Nitrile Reduction Methods:

| Reagent | Conditions | Product |

| LiAlH₄, then H₂O | Ether solvent, followed by aqueous workup | Primary Amine |

| H₂ / Metal Catalyst (Pd, Pt, Ni) | Elevated temperature and pressure | Primary Amine |

| Formic acid / Triethylamine / Pd/C | Tetrahydrofuran, 40°C | Primary Amine researchgate.net |

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides. nih.gov These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. For instance, the reaction of a nitrile with an azide (B81097) can lead to the formation of a tetrazole ring. While specific examples involving this compound are not prevalent in the searched literature, the general reactivity pattern of aromatic nitriles suggests this possibility.

Aromatic Ring Functionalization and Electrophilic Substitution Considerations

The susceptibility of the aromatic ring in this compound to electrophilic aromatic substitution (EAS) is governed by the cumulative electronic effects of its three substituents: the cyano (-CN) group, the methyl (-CH3) group, and the bromomethyl (-CH2Br) group. Electrophilic substitution reactions involve an electrophile replacing an atom, typically hydrogen, on an aromatic ring. wikipedia.org

The directing and activating effects of each substituent are crucial in predicting the regioselectivity of potential substitution reactions.

Cyano Group (-CN): Positioned at C1, the nitrile group is a powerful electron-withdrawing group due to both induction and resonance. This effect significantly deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. It acts as a meta-director, guiding incoming electrophiles to the C3 and C5 positions.

Methyl Group (-CH3): Located at C2, the methyl group is an electron-donating group through induction and hyperconjugation. It is a weak activator of the aromatic ring, increasing its reactivity towards electrophiles compared to unsubstituted benzene. It functions as an ortho, para-director, guiding incoming electrophiles to the C3 and C6 positions (the C4 position is already substituted).

| Substituent (Position) | Electronic Effect | Activating/Deactivating | Directing Influence | Favored Positions for Substitution |

|---|---|---|---|---|

| Cyano (-CN at C1) | Strongly Electron-Withdrawing | Strongly Deactivating | meta | C3, C5 |

| Methyl (-CH3 at C2) | Weakly Electron-Donating | Weakly Activating | ortho, para | C3, C6 |

| Bromomethyl (-CH2Br at C4) | Weakly Electron-Withdrawing | Weakly Deactivating | ortho, para | C3, C5 |

Palladium-Catalyzed Cross-Coupling Reactions Involving Bromine

The bromomethyl group of this compound contains a benzylic C(sp³)-Br bond, which is a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the C-Br bond to a palladium(0) complex. youtube.com Benzylic halides are effective substrates for this process, enabling a range of subsequent transformations.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a cornerstone reaction in organic synthesis, forming a C-C bond between an organoboron compound and an organic halide. libretexts.org While traditionally applied to aryl and vinyl halides, this reaction can be effectively extended to benzylic halides like this compound. The reaction would involve coupling the benzylic bromide with an aryl, vinyl, or alkyl boronic acid or ester in the presence of a palladium catalyst and a base.

The choice of ligand for the palladium catalyst is critical for achieving high efficiency and selectivity in C(sp³)-Br couplings. nih.gov Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald ligand family, are often beneficial. researchgate.net The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

| Boronic Acid Partner | Potential Catalyst/Ligand | Base | Expected Product |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | 4-(Benzyl)-2-methylbenzonitrile |

| 4-Methoxyphenylboronic acid | Pd2(dba)3 / XPhos | Cs2CO3 | 4-(4-Methoxybenzyl)-2-methylbenzonitrile |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh3)4 | K2CO3 | 4-(Allyl)-2-methylbenzonitrile |

Heck and Sonogashira Coupling Potentials

The potential for this compound to participate in Heck and Sonogashira reactions highlights its versatility as a synthetic building block.

The Heck reaction creates a C-C bond by coupling an organic halide with an alkene, catalyzed by palladium. wikipedia.org For a benzylic bromide substrate, the reaction would form a substituted alkene. The mechanism involves the oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene into the palladium-benzyl bond. The final product is typically formed after a β-hydride elimination step. youtube.com The success and regioselectivity of the reaction are highly dependent on the specific alkene substrate and the reaction conditions employed.

The Sonogashira coupling is a method for forming a C-C bond between a terminal alkyne and an organic halide. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. The coupling of this compound would yield a substituted alkyne, specifically a homopropargyl arene. The generally accepted mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. organic-chemistry.orgnih.gov

| Reaction Type | Coupling Partner | Typical Catalyst System | Potential Product Class |

|---|---|---|---|

| Heck Coupling | Styrene | Pd(OAc)2, PPh3, Base (e.g., Et3N) | Substituted Stilbene Derivative |

| Heck Coupling | n-Butyl acrylate | Pd(OAc)2, P(o-tol)3, Base (e.g., K2CO3) | Cinnamic Ester Derivative |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Base (e.g., Et3N) | Internal Alkyne |

| Sonogashira Coupling | Trimethylsilylacetylene | Pd(PPh3)4, CuI, Base (e.g., piperidine) | Silyl-protected Alkyne |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This methodology has been successfully extended to include C(sp³)-X electrophiles, making it a viable strategy for the functionalization of this compound. This reaction allows for the direct synthesis of secondary or tertiary benzylic amines, which are important structural motifs in many biologically active compounds.

The reaction involves the coupling of the benzylic bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine or N-heterocyclic carbene (NHC) ligand, and a strong, non-nucleophilic base such as sodium tert-butoxide. acsgcipr.orgnih.gov The choice of ligand is crucial and often dictates the scope and efficiency of the transformation.

| Amine Coupling Partner | Potential Catalyst/Ligand | Base | Expected Product |

|---|---|---|---|

| Aniline | Pd2(dba)3 / BINAP | NaOt-Bu | 4-((Phenylamino)methyl)-2-methylbenzonitrile |

| Morpholine | Pd(OAc)2 / XPhos | K3PO4 | 4-(Morpholinomethyl)-2-methylbenzonitrile |

| Dibenzylamine | Pd2(dba)3 / RuPhos | LiHMDS | 4-((Dibenzylamino)methyl)-2-methylbenzonitrile |

| Benzophenone imine (Ammonia equivalent) | Pd(OAc)2 / Xantphos | Cs2CO3 | 4-(Aminomethyl)-2-methylbenzonitrile (after hydrolysis) |

Synthesis of Advanced Molecular Architectures Utilizing 4 Bromomethyl 2 Methylbenzonitrile As a Precursor

Construction of Heterocyclic Systems

The reactive bromomethyl group of 4-(bromomethyl)-2-methylbenzonitrile serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This characteristic is extensively exploited for the N-alkylation of existing heterocyclic systems or for participating in cyclization reactions to form the heterocyclic core itself.

Tetrazoles: The synthesis of tetrazole-containing molecules from this compound can be achieved through two primary routes. The first involves the direct alkylation of a pre-formed tetrazole ring. For instance, reacting 4-(bromomethyl)benzonitrile with 2H-tetrazole in the presence of a base like potassium hydroxide (B78521) yields 4-((2H-tetrazol-2-yl)methyl)benzonitrile. doaj.orgnih.gov This N-alkylation is a common strategy for attaching the cyanobenzyl moiety to the tetrazole core. isaacpub.org

A second, more versatile method involves the conversion of the nitrile group into the tetrazole ring. This is typically accomplished via a [3+2] cycloaddition reaction between the nitrile and an azide (B81097), often sodium azide, sometimes facilitated by a catalyst. researchgate.netbeilstein-journals.org This approach allows the reactive bromomethyl handle to be preserved for subsequent transformations.

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product |

| 4-(bromomethyl)benzonitrile | 2H-tetrazole | KOH | Methanol | 4-((2H-tetrazol-2-yl)methyl)benzonitrile nih.gov |

| 4'-(bromomethyl)-biphenyl-2-carbonitrile | 5-substituted-1H-tetrazole | Anhydrous K2CO3 | Not Specified | 1,5- and 2,5-regioisomers of substituted tetrazoles isaacpub.org |

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often proceeds from nitrile-containing precursors. One established pathway involves the transformation of a nitrile into a tetrazole, which is then subjected to a ring transformation reaction. For example, a tetrazole derivative can be treated with acetic anhydride, which facilitates its conversion into a 1,3,4-oxadiazole (B1194373). isaacpub.org This multi-step process allows for the incorporation of the 3-methyl-4-cyanobenzyl scaffold into the oxadiazole system. isaacpub.org Direct cyclization methods starting from nitriles or their derivatives, such as acid hydrazides, are also widely used for forming the 1,3,4-oxadiazole ring and represent a potential route for utilizing this compound. bohrium.comnih.govptfarm.pl

Imidazoles: The most direct method for synthesizing imidazole (B134444) derivatives using this compound is the N-alkylation of an existing imidazole ring. lookchem.com The nucleophilic nitrogen of the imidazole readily attacks the electrophilic benzylic carbon of the bromomethyl group, displacing the bromide and forming a new C-N bond. rsc.orggoogle.com This reaction is a general and efficient method for producing N-substituted imidazoles and can be applied to a wide range of substituted benzyl (B1604629) bromides and imidazole derivatives. researchgate.netnih.gov

| General Reactant 1 | General Reactant 2 | Reaction Type | Product Type |

| Imidazole or substituted imidazole | Benzyl bromide derivative | N-alkylation | N-benzyl-substituted imidazolium (B1220033) salt rsc.orgresearchgate.netnih.gov |

Triazoles: The construction of 1,2,4-triazole (B32235) rings can be approached in several ways. Similar to imidazoles, a pre-formed 1,2,4-triazole can be N-alkylated with this compound. frontiersin.org Alternatively, the nitrile group of the precursor can be a key functional group for building the triazole ring itself. Numerous methods exist for synthesizing 1,2,4-triazoles from nitriles, often involving reaction with hydrazines or their derivatives under various conditions, which may be catalyzed by acids, bases, or metals. organic-chemistry.orgrsc.orgnih.govacs.orgorganic-chemistry.org For example, the annulation of nitriles with hydrazines is a powerful strategy for forming 1,3,5-trisubstituted 1,2,4-triazoles. rsc.org

Oxygen-containing heterocycles are prevalent in natural products and serve as versatile intermediates in organic synthesis. pku.edu.cn The synthesis of such structures using this compound typically involves an initial nucleophilic substitution where an oxygen-containing nucleophile displaces the bromide.

For example, the reaction with a phenol (B47542) derivative, such as a substituted salicylaldehyde, would yield an ether. This intermediate can then undergo an intramolecular cyclization to form benzo-fused oxygen heterocycles like dihydrobenzofurans or chromenes. nih.govresearchgate.net The specific reaction pathway and resulting heterocyclic system depend on the nature of the oxygen nucleophile and the subsequent cyclization strategy employed. rsc.org

The synthesis of sulfur-containing heterocycles from this compound follows a similar logic to that of their oxygen-containing counterparts. The key initial step is the S-alkylation reaction with a sulfur nucleophile, such as a thiophenol or a simple thiol, to form a thioether.

This thioether intermediate can then be elaborated into a variety of sulfur heterocycles. For instance, intramolecular cyclization strategies can lead to the formation of rings like benzothiophenes or thiazines. arkat-usa.orgnih.govorganic-chemistry.org The versatility of sulfur chemistry allows for numerous synthetic transformations, making this a viable route to complex sulfur-containing molecular architectures. researchgate.net

Formation of Conjugated Systems and Polymeric Materials

The dual functionality of this compound makes it a valuable building block for creating larger conjugated systems and polymers. The reactive bromomethyl group is a key handle for polymerization or for linking the molecule into a larger assembly. lifechempharma.com

For example, this compound can be envisioned as a monomer in polycondensation reactions. Reaction with a difunctional nucleophile, such as a bisphenol or a diamine, could lead to the formation of polyesters or polyamides, respectively, with the 2-methylbenzonitrile moiety as a pendant group influencing the polymer's final properties. Furthermore, the bromomethyl group can be converted into other polymerizable functionalities, such as a vinyl group, to participate in addition polymerization. The presence of the nitrile group offers a site for post-polymerization modification, allowing for the tuning of the material's electronic and physical properties.

Bridging Ligand Precursor Applications in Coordination Chemistry

In coordination chemistry, a bridging ligand is one that connects two or more metal centers. This compound is an excellent precursor for designing such ligands due to its two distinct functional groups, which can be selectively transformed into coordinating sites.

A common strategy involves converting the nitrile group into a nitrogen-based chelating unit, such as a tetrazole. nih.gov The tetrazole ring is well-known for its ability to act as a mono- or bidentate ligand. nih.gov The bromomethyl group can then be replaced by another coordinating group through nucleophilic substitution. For instance, reaction with a pyridine-based thiol would introduce a second, distinct metal-binding site. The resulting molecule would possess two separate coordinating moieties, enabling it to bridge two different metal ions, leading to the formation of binuclear or polynuclear coordination complexes and metal-organic frameworks (MOFs).

Spectroscopic and Computational Elucidation of 4 Bromomethyl 2 Methylbenzonitrile

Spectroscopic Characterization Methodologies

Spectroscopic methods provide invaluable empirical data regarding the molecular structure, connectivity, and functional groups present in a compound. For 4-(Bromomethyl)-2-methylbenzonitrile, a multi-faceted approach is essential for unambiguous characterization.

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different types of protons in the molecule. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The aliphatic region would contain signals for the methyl (-CH₃) and bromomethyl (-CH₂Br) groups. The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents (the electron-withdrawing nitrile and bromo groups, and the electron-donating methyl group).

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on known substituent effects and analysis of similar compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5-7.7 | Multiplet | 3H | Ar-H (Aromatic Protons) |

| ~ 4.5 | Singlet | 2H | -CH₂Br (Bromomethyl Protons) |

| ~ 2.4 | Singlet | 3H | -CH₃ (Methyl Protons) |

Carbon-13 (¹³C) NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly dependent on the carbon's hybridization and its electronic environment. libretexts.org sp²-hybridized carbons of the aromatic ring absorb between 110-170 ppm, while sp³-hybridized carbons appear at higher fields (0-90 ppm). libretexts.org The carbon of the nitrile group (C≡N) is characteristically found further downfield. oregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on known chemical shift ranges for functional groups. libretexts.orgoregonstate.edu

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160-170 | Ar-C (Quaternary) |

| ~ 125-145 | Ar-C (CH and Quaternary) |

| ~ 118 | -C≡N (Nitrile Carbon) |

| ~ 30-35 | -CH₂Br (Bromomethyl Carbon) |

| ~ 20-25 | -CH₃ (Methyl Carbon) |

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) triple bond stretch. For aromatic nitriles, this peak typically appears in the 2240–2220 cm⁻¹ region due to conjugation. spectroscopyonline.com Other key signals include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and bromomethyl groups (below 3000 cm⁻¹). nih.gov The aromatic C=C stretching vibrations, or "ring modes," produce a series of sharp peaks in the 1620 to 1400 cm⁻¹ range. spectroscopyonline.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2980 - 2850 | Aliphatic C-H Stretch (-CH₃, -CH₂) |

| 2240 - 2220 | C≡N Stretch (Nitrile) |

| 1620 - 1400 | Aromatic C=C Ring Stretch |

| 700 - 600 | C-Br Stretch |

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound (C₉H₈BrN), the mass spectrum would exhibit a distinctive molecular ion region. Due to the natural abundance of two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, two molecular ion peaks of almost equal intensity would be observed at M+ and M+2. blogspot.com

The primary fragmentation pathway for benzyl (B1604629) bromides involves the cleavage of the C-Br bond, which is relatively weak. blogspot.com This cleavage would result in the loss of a bromine radical to form a highly stable methylbenzyl cation. This cation fragment is expected to be the base peak (the most intense peak) in the spectrum.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Assignment | Notes |

| 211 / 209 | [M]⁺ (Molecular Ion) | Isotopic peaks due to ⁸¹Br and ⁷⁹Br, respectively. |

| 130 | [M - Br]⁺ | Loss of a bromine radical. Expected to be the base peak. |

| 129 | [M - HBr]⁺ | Loss of hydrogen bromide. |

Quantum Chemical and Theoretical Studies

Computational chemistry provides a theoretical framework to complement experimental findings. These methods can predict molecular geometries, electronic structures, and spectroscopic properties, offering a deeper understanding of the molecule's behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By performing a geometry optimization, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), the lowest energy conformation of this compound can be determined. researchgate.net This calculation provides precise values for bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations yield information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the band gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) surface is a 3D map of the charge distribution around a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.dersc.org The MEP surface is color-coded to represent different potential values: regions of negative potential (electron-rich), typically shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a region of high negative electrostatic potential (red) localized around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the bromomethyl group, indicating their susceptibility to nucleophilic attack. The aromatic ring itself, influenced by the electron-withdrawing nitrile group, would likely show a less negative potential compared to unsubstituted benzene. ias.ac.in

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.orgresearchgate.net The energy and symmetry of these frontier orbitals are crucial in determining the feasibility and pathway of a chemical reaction.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for predicting the chemical stability and reactivity of a molecule. nih.govresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and has higher polarizability. nih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. researchgate.netajchem-a.com These descriptors, derived using Koopmans' theorem, provide a quantitative framework for understanding the relationship between electronic structure and reactivity. researchgate.net Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I - A) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η).

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the energies of the frontier orbitals and subsequently derive these reactivity descriptors. While specific experimental or theoretical studies detailing the FMO analysis for this compound are not extensively available in the surveyed literature, such computational analyses would yield the parameters presented in the following table.

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Ionization Potential | I | -EHOMO | Energy to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released upon gaining an electron |

| Electronegativity | χ | (I + A) / 2 | Electron-attracting tendency |

| Chemical Potential | μ | -χ | Escaping tendency of electrons |

| Chemical Hardness | η | (I - A) / 2 | Resistance to charge transfer |

| Chemical Softness | S | 1 / 2η | Polarizability |

| Electrophilicity Index | ω | μ² / 2η | Propensity to accept electrons |

Thermodynamic Property Computations

Computational chemistry provides powerful tools for the determination of various thermodynamic properties of molecules. escholarship.org Methods such as Density Functional Theory (DFT) are commonly used to predict these properties with a high degree of accuracy. researchgate.net These calculations are essential for understanding the stability of a molecule and the energy changes that occur during chemical reactions.

For this compound, a full theoretical frequency calculation after geometry optimization would allow for the determination of key thermodynamic functions. These computations typically provide data on the following properties:

Standard Enthalpy (ΔH°): Represents the total heat content of the system. The enthalpy of formation (ΔfH°) is a crucial value, indicating the energy change when the compound is formed from its constituent elements in their standard states.

Standard Entropy (S°): A measure of the randomness or disorder of a system. It is calculated based on the vibrational, rotational, and translational contributions determined from the molecular structure and vibrational frequencies.

Standard Gibbs Free Energy (ΔG°): A fundamental property that combines enthalpy and entropy (ΔG° = ΔH° - TΔS°) to determine the spontaneity of a process. The Gibbs free energy of formation (ΔfG°) indicates the spontaneity of the compound's formation from its elements.

These thermodynamic parameters are vital for chemical engineering, process design, and reaction analysis, providing insights into reaction equilibria and spontaneity. Although specific computational studies detailing the thermodynamic properties for this compound are not readily found, the table below outlines the standard thermodynamic parameters that would be obtained from such theoretical calculations.

| Thermodynamic Property | Symbol | Description |

|---|---|---|

| Standard Enthalpy of Formation | ΔfH° | The heat change that results when one mole of a compound is formed from its elements at standard conditions. |

| Standard Gibbs Free Energy of Formation | ΔfG° | The change in free energy that accompanies the formation of one mole of a substance from its constituent elements at standard conditions. |

| Standard Molar Entropy | S° | The entropy content of one mole of a substance under standard state conditions. |

| Molar Heat Capacity at Constant Pressure | Cp | The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure. |

Future Directions and Emerging Research Avenues for 4 Bromomethyl 2 Methylbenzonitrile

Exploration of Novel Synthetic Pathways

The conventional synthesis of 4-(Bromomethyl)-2-methylbenzonitrile and related structures typically involves the radical bromination of the corresponding methyl group on the toluene (B28343) precursor, often using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). chemicalbook.comgoogle.com While effective, this method, known as the Wohl-Ziegler reaction, presents opportunities for improvement in terms of selectivity, safety, and scalability.

Future research is trending towards the exploration of more controlled and innovative synthetic strategies. One promising area is the development of novel brominating systems that avoid the use of traditional radical initiators and halogenated solvents. For instance, patent literature describes processes for similar biphenyl (B1667301) carbonitriles using reagent pairs like sodium bromate (B103136) with sodium pyrosulfite in aqueous-organic solvent systems. google.com These methods can offer improved safety profiles and easier product isolation.

Table 1: Comparison of Synthetic Methodologies for Benzylic Bromination

| Feature | Traditional Batch (NBS/AIBN) | Emerging Pathways (e.g., Flow Chemistry) |

|---|---|---|

| Reagents | N-Bromosuccinimide, Radical Initiator | Alternative Bromine Sources (e.g., HBr/Oxidant) |

| Solvents | Often chlorinated (e.g., CCl₄) chemicalbook.com | Greener alternatives (e.g., Ethyl Acetate, Toluene) |

| Process Control | Limited control over exotherms | Precise temperature and mixing control |

| Safety | Risk of thermal runaway | Enhanced safety, smaller reaction volumes |

| Scalability | Challenging | More straightforward and safer scale-up |

| Byproducts | Over-bromination, impurities | Potentially higher selectivity and purity |

Development of Greener Chemical Processes

The principles of green chemistry are increasingly influencing the synthesis of chemical intermediates. unibo.it The established synthesis of this compound often utilizes solvents like carbon tetrachloride (CCl₄), which is a toxic, ozone-depleting substance. chemicalbook.com A primary goal for future research is the replacement of such hazardous solvents with more environmentally benign alternatives. nih.gov Solvents like toluene, ethyl acetate, or biodegradable options are being explored to reduce the environmental impact of the synthesis process. nih.gov

Further green advancements focus on catalysis. The development of photocatalytic or electrocatalytic bromination methods could eliminate the need for stoichiometric radical initiators, reducing chemical waste and energy consumption. Research into solid-supported reagents or catalysts could also simplify purification processes, moving away from energy-intensive chromatography towards simple filtration. The overarching goal is to design a synthetic cycle that minimizes waste, avoids hazardous materials, and improves energy efficiency, aligning with modern standards of sustainable chemical manufacturing. unibo.it

Expansion into Materials Science and Organic Electronics

The bifunctional nature of this compound makes it an attractive candidate for applications in materials science. The reactive bromomethyl group can serve as an anchor point for grafting the molecule onto polymer backbones or surfaces, or as an initiation site for controlled radical polymerization techniques. The rigid, aromatic core containing the polar nitrile group can impart desirable thermal, mechanical, and electronic properties to new materials.

Emerging research suggests that benzonitrile (B105546) derivatives are promising for applications in organic electronics. bldpharm.com The cyano group is a strong electron-withdrawing group, which can be used to tune the electronic properties of organic semiconductors. Future investigations will likely explore the use of this compound as a key building block for:

Organic Light-Emitting Diodes (OLEDs): Incorporating this moiety into host or emissive materials to modulate charge transport and emission characteristics.

Covalent Organic Frameworks (COFs): Using it as a monomer to construct porous, crystalline materials for applications in gas storage, separation, or catalysis. bldpharm.com

Nonlinear Optical (NLO) Materials: The inherent asymmetry and polarization of the molecule suggest potential for NLO applications, a field where related compounds have been investigated. researchgate.net

Table 2: Potential Material Science Applications

| Application Area | Role of this compound | Desired Properties |

|---|---|---|

| Functional Polymers | Monomer or functionalizing agent | Enhanced thermal stability, specific refractive index |

| Organic Electronics | Building block for semiconductors | Tunable HOMO/LUMO levels, improved charge mobility |

| Surface Modification | Grafting agent | Altered surface energy, introduction of functional sites |

| Nonlinear Optics | Chromophore component | High hyperpolarizability for optical switching |

Advanced Mechanistic Studies of its Reactivity

While the fundamental reactivity of benzylic bromides in nucleophilic substitution reactions is well-understood, advanced mechanistic studies can provide deeper insights into the specific behavior of this compound. The interplay between the electron-withdrawing nitrile group and the electron-donating methyl group at ortho and para positions relative to each other creates a unique electronic environment that influences the stability of carbocation intermediates (in SN1 pathways) and the susceptibility of the benzylic carbon to nucleophilic attack (in SN2 pathways).

Future research in this area will likely employ a combination of experimental kinetics and computational modeling.

Kinetic Studies: Precisely measuring reaction rates with various nucleophiles under different solvent conditions will quantify the electronic and steric effects of the substituents on the benzene (B151609) ring.

Computational Chemistry: High-level quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions. researchgate.net Such studies can elucidate the subtle electronic effects governing the molecule's reactivity and guide the rational design of new synthetic applications. This deeper understanding is crucial for optimizing reaction conditions and predicting outcomes in the synthesis of complex target molecules.

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

- Typical yield ranges: 60–75%, depending on reaction optimization .

Basic: How should researchers handle and store this compound to ensure safety and stability?

Q. Answer :

- Handling :

- Storage :

Q. Stability Data :

| Property | Value | Reference |

|---|---|---|

| Melting Point | 115–117°C | |

| Decomposition Threshold | >200°C (exothermic) |

Advanced: What challenges arise in analyzing trace impurities in this compound, and how can they be resolved?

Answer :

Common Impurities :

Q. Analytical Strategies :

- HPLC-MS : Use a C18 column with acetonitrile/water mobile phase (0.1% formic acid) to separate and identify impurities. Electrospray ionization (ESI) in positive mode enhances detection of brominated species .

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃) can distinguish between bromomethyl and methyl groups (δ ~4.5 ppm for -CH₂Br vs. δ ~2.3 ppm for -CH₃) .

- X-ray Crystallography : Resolves structural ambiguities in crystalline intermediates .

Q. Mitigation :

Advanced: How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Q. Answer :

Q. Case Study :

- A study on similar bromobenzonitriles predicted regioselectivity in Pd-catalyzed couplings, aligning with experimental yields of 80–90% .

Basic: What are the documented toxicological risks of this compound, and how should they inform experimental design?

Q. Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.